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molecular formula C13H21NO3 B8669506 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one

Cat. No. B8669506
M. Wt: 239.31 g/mol
InChI Key: QZLIIDDTJJBNOA-UHFFFAOYSA-N
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Patent
US05336482

Procedure details

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyrid-4-one was prepared by dissolving 10.0 g maltol and 3 equivalents of 3-butoxypropylamine in 200 ml of water. The mixture was refluxed for 72 hours, decolorizing charcoal was added and the mixture was stirred for an additional 0.5 hours. The mixture was filtered through a coarse frit containing 0.5 inches of Celite, and the filtrate was concentrated in vacuo to remove the water and excess amine. The remaining oil was crystallized from ether, yielding crystals of pure product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].[CH2:10]([O:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH2:11][CH2:12][CH3:13].C>O>[CH2:10]([O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH:7]=[CH:6][C:4](=[O:5])[C:3]([OH:9])=[C:2]1[CH3:1])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCCN
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 72 hours
Duration
72 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a coarse frit
ADDITION
Type
ADDITION
Details
containing 0.5 inches of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the water and excess amine
CUSTOM
Type
CUSTOM
Details
The remaining oil was crystallized from ether
CUSTOM
Type
CUSTOM
Details
yielding crystals of pure product

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(CCC)OCCCN1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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